Scientific Field: Materials Science
Results: The refractive indices of TDAPA for various conditions were obtained.
Scientific Field: Electronics
Methods of Application: The optoelectronic properties of TDAPA molecule for different solvents and molarities were investigated.
Results: TDAPA-based compounds have been widely applied as electroluminescence and hole transport materials.
Scientific Field: Polymer Science
Application Summary: Poly (N- [3- (diethylamino)propyl]methacrylamide)s, a polymer related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, were synthesized by free radical polymerization and RAFT polymerization.
Methods of Application: The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3.
Results: The phase separation temperatures decreased as pH increased.
Scientific Field: Biomedical Science
Application Summary: Diethylamino functionalized tetraphenylethenes, a group of compounds related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, have been used for cell imaging.
Methods of Application: Luminogenic nanoparticles were successfully utilized in cell imaging.
Results: The nanoparticles demonstrated high efficiency and biocompatibility.
Application Summary: 7-(Diethylamino)-3-phenylcoumarin derivatives, which consist of a coumarin core part and a flexible terminal chain, may have mesomorphic properties.
Methods of Application: The mesomorphic, emission properties and crystal structure of LCs with a 7-(diethylamino)-3-phenylcoumarin core were studied.
Results: The derivatives demonstrated high contrast mechanochromism.
Scientific Field: Petroleum Engineering
Application Summary: The stability of nanoparticles at reservoir conditions is key for a successful application of nanofluids for oilfield operations, such as enhanced oil recovery.
Methods of Application: Surface modification of commercial silica was reported.
3-(Diethylamino)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C₉H₂₁NO. It features a diethylamino group attached to a dimethylpropanol backbone, resulting in a clear, colorless to yellow liquid. This compound is notable for its diverse applications in chemistry, biology, and industry due to its unique chemical properties, including increased solubility in organic solvents and enhanced reactivity in certain reactions .
Research into the biological activity of 3-(Diethylamino)-2,2-dimethylpropan-1-ol suggests potential applications in drug development and as a pharmaceutical intermediate. It has been investigated for its role in enzyme mechanisms and biochemical assays, indicating its utility in various biological studies .
The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol typically involves the reductive amination of 2,2-dimethylpropanal with diethylamine. This reaction is facilitated by sodium borohydride as the reducing agent and is conducted in an organic solvent such as ethanol or methanol under reflux conditions.
In industrial contexts, continuous flow reactors may be employed to scale up production, allowing for improved control over reaction conditions and higher yields .
3-(Diethylamino)-2,2-dimethylpropan-1-ol finds applications across various fields:
Interaction studies involving 3-(Diethylamino)-2,2-dimethylpropan-1-ol have highlighted its role as a precursor for synthesizing new psychoactive substances, such as nitracaine. This compound was synthesized through a transesterification reaction with methyl 4-nitrobenzoate, showcasing its importance in the development of novel compounds .
3-(Diethylamino)-2,2-dimethylpropan-1-ol is distinguished by its specific combination of a diethylamino group and a dimethylpropanol backbone. This unique structure imparts distinct chemical properties that enhance its solubility and reactivity compared to similar compounds. For instance:
Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for synthesizing tertiary amino alcohols like 3-(diethylamino)-2,2-dimethylpropan-1-ol. This method involves the condensation of 2,2-dimethylpropanal with diethylamine in the presence of STAB, which selectively reduces the intermediate imine without attacking other functional groups. Key advantages include:
Table 1: Optimized Conditions for STAB-Mediated Reductive Amination
Parameter | Optimal Value |
---|---|
Solvent | THF or DCE |
Temperature | 0–25°C |
Molar Ratio (Aldehyde:Amine) | 1:1.5–2.0 |
Reaction Time | 1–4 hours |
Continuous flow reactors address scalability challenges in tertiary amine synthesis. Recent advances include:
Halogenated precursors like 3-bromo-2,2-dimethylpropan-1-ol enable efficient N-alkylation. Key methodologies include:
Table 2: Performance of Nucleophilic Substitution Reactions
Substrate | Amine | Yield (%) |
---|---|---|
3-Bromo-2,2-dimethylpropan-1-ol | Diethylamine | 76 |
3-Bromo-2,2-dimethylpropan-1-ol | Piperidine | 62 |
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:
Imine reductases (IREDs) and reductive aminases (RedAms) enable enantioselective synthesis:
Table 3: Performance Metrics for IRED-Catalyzed Reactions
Enzyme Class | Specific Activity (U/mg) | Enantiomeric Ratio |
---|---|---|
RedAm | 27.7 | 98:2 |
IRED | 1.7 | 92:8 |
ATP regeneration systems enhance sustainability in enzymatic cascades:
3-(Diethylamino)-2,2-dimethylpropan-1-ol acts as a key intermediate in synthesizing dimethocaine (DMC), a cocaine analog with local anesthetic properties [4] [5]. The synthesis involves esterification of the hydroxyl group with 4-aminobenzoic acid derivatives, followed by hydrochloride salt formation to enhance solubility. Optimization studies reveal that substituting the hydroxyl group with a para-aminobenzoate moiety increases lipid solubility, enabling improved nerve membrane penetration [4] [8]. Reaction conditions, such as maintaining temperatures below 40°C during esterification, prevent thermal degradation of the diethylamino group [2]. Yield improvements from 62% to 89% have been achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses [8].
Table 1: Physicochemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol
Property | Value | Source |
---|---|---|
Molecular Weight | 159.27 g/mol | [1] [2] [3] |
Boiling Point | 226–227°C | [2] [3] |
Density | 0.875 g/cm³ | [2] [3] |
Refractive Index | 1.4414 | [2] |
Solubility | Dichloromethane, Methanol | [2] |
The branched 2,2-dimethylpropyl chain in 3-(Diethylamino)-2,2-dimethylpropan-1-ol contributes to prolonged anesthetic duration by reducing esterase-mediated hydrolysis. Comparative studies with procaine show that the dimethyl substitution increases the compound’s octanol-water partition coefficient (logP) from 1.8 to 2.4, enhancing membrane permeability [5] [8]. In vitro electrophysiology assays demonstrate that dimethocaine derivatives inhibit voltage-gated sodium channels (Naₜ1.7) with an IC₅₀ of 3.2 µM, compared to 1.7 µM for cocaine, due to steric hindrance from the dimethyl group [5]. Molecular dynamics simulations reveal that the diethylamino group forms cation-π interactions with phenylalanine residues in the sodium channel’s domain IV, stabilizing the inactivated state [8].
Conversion of 3-(Diethylamino)-2,2-dimethylpropan-1-ol to quaternary ammonium salts enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) applications [2]. Methylation of the tertiary amine using methyl iodide produces a permanently charged species that interacts with the histamine H₃ receptor’s extracellular domain. In silico docking studies indicate that the quaternary derivative binds to the H₃ receptor’s allosteric site (Ki = 84 nM), modulating receptor conformation more effectively than primary amines [6]. Pharmacokinetic analyses in rodents show a 3.1-fold increase in brain-to-plasma ratio compared to the parent compound, attributed to active transport via organic cation transporters [2].
The compound’s branched alkyl chain induces allosteric effects in G protein-coupled receptors (GPCRs). Mutagenesis studies on the H₃ receptor’s transmembrane helix 6 demonstrate that the 2,2-dimethylpropyl group stabilizes a conformational state that enhances inverse agonist activity [6]. This allosteric modulation reduces constitutive receptor signaling by 68% in HEK293 cells, as measured by calcium flux assays. Structural analogs with shorter branched chains (e.g., 2-methylpropyl) show diminished effects, highlighting the importance of steric bulk in disrupting intracellular signaling cascades [6].
Esterification of 3-(Diethylamino)-2,2-dimethylpropan-1-ol with antimicrobial agents like ciprofloxacin enables pH-dependent drug release [7]. The diethylamino group’s pKa of 15.02 ensures protonation in acidic environments (e.g., bacterial phagolysosomes), triggering ester hydrolysis via intramolecular catalysis. In vitro studies with Mycobacterium tuberculosis show a 12-fold increase in drug uptake at pH 5.5 compared to pH 7.4, correlating with esterase-independent activation [7]. X-ray crystallography of the esterified prodrug reveals a strained β-lactone intermediate that accelerates hydrolysis rates by 4.8-fold in acidic conditions [7].
Table 2: Comparative Bioavailability of Prodrug Analogs
Prodrug Derivative | LogD (pH 7.4) | Hydrolysis Half-life (pH 5.5) | Relative Bioavailability |
---|---|---|---|
Parent Compound | 1.2 | N/A | 1.0 |
Ciprofloxacin Ester | 2.8 | 18 min | 6.7 |
Vancomycin Carbonate | 3.1 | 42 min | 3.2 |
Structural analogs with modified alkyl chains improve oral bioavailability by 34–67% in murine models. Replacing the dimethyl group with a cyclopropane ring increases metabolic stability, reducing first-pass hepatic extraction from 82% to 49% [7]. Co-administration with esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF) prolongs systemic exposure by 2.3-fold, confirming esterase-mediated degradation as a key limitation [7].
Irritant